molecular formula C5H9N5O5S B14232411 3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane CAS No. 398141-88-3

3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane

Cat. No.: B14232411
CAS No.: 398141-88-3
M. Wt: 251.22 g/mol
InChI Key: WGPBZEOYVVGEIA-UHFFFAOYSA-N
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Description

3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane is a chemical compound with the molecular formula C5H9N5O5S. It is known for its energetic properties and potential applications in various fields, including chemistry and industry. This compound is characterized by the presence of nitro groups and a pyrazole ring, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-1H-pyrazol-4-amine involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can be further modified to produce various derivatives through nucleophilic reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and reduction: The nitro groups in the compound can undergo redox reactions, leading to the formation of various oxidation and reduction products.

    Substitution reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 3,5-dinitro-1H-pyrazol-4-amine include dimethylformamide, chloroform, and various nucleophiles. Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of 3,5-dinitro-1H-pyrazol-4-amine include various energetic derivatives, such as N,N,1-trimethyl-3,5-dinitro-1H-pyrazol-4-amine and 1,1’-methanediylbis-(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine) .

Scientific Research Applications

3,5-dinitro-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dinitro-1H-pyrazol-4-amine involves its interaction with molecular targets through its nitro groups and pyrazole ring. These interactions can lead to various chemical transformations, including redox reactions and nucleophilic substitutions. The compound’s energetic properties are attributed to the presence of nitro groups, which release energy upon decomposition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dinitro-1H-pyrazol-4-amine is unique due to its specific combination of nitro groups and a pyrazole ring, which confer high stability and reactivity. Its derivatives also exhibit promising properties for various applications, making it a valuable compound in scientific research and industry .

Properties

CAS No.

398141-88-3

Molecular Formula

C5H9N5O5S

Molecular Weight

251.22 g/mol

IUPAC Name

3,5-dinitro-1H-pyrazol-4-amine;methylsulfinylmethane

InChI

InChI=1S/C3H3N5O4.C2H6OS/c4-1-2(7(9)10)5-6-3(1)8(11)12;1-4(2)3/h4H2,(H,5,6);1-2H3

InChI Key

WGPBZEOYVVGEIA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C.C1(=C(NN=C1[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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